Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
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Overview
Description
Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The “spiro” notation in the name suggests that this compound is likely a spiro compound, which means it has a unique three-dimensional structure. The specific compound you’re asking about seems to contain a pyrrolo[3,2-b]pyridine ring and a cyclobutane ring .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or studies on this compound, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often exhibit a wide range of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity. Without specific data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Structural Diversity : Spiro compounds like Spiro[pyrrolidine-3,3′-oxindole] and Spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones demonstrate significant interest in synthetic chemistry due to their complex structures. These compounds are often formed through processes like acid-catalysed rearrangement or organocatalytic synthesis, offering high yields and enantioselectivities (Bahajaj & Vernon, 1996); (Zhu et al., 2017); (Chen et al., 2009).
Biological Activities and Applications : Spiro compounds have been explored for their potential in biological activities. For instance, Spiro[pyrrolidine-oxindoles] have been investigated for their antimicrobial, antifungal, and anticancer activities. Some derivatives have shown potent activity by activating pro-apoptotic genes like p53 and caspase 7 (Raj et al., 2003); (Vidya et al., 2019).
Chemical Properties and Reactions : The chemical behavior of Spiro compounds, including their formation and reaction properties, is a subject of interest. Studies have explored their formation through processes like cyclobutylation, cycloaddition reactions, and other synthetic approaches (Oda et al., 1999); (Xu et al., 2021).
Synthetic Methodologies : The development of new synthetic methodologies for constructing Spiro compounds is a key research area. This includes methods for achieving high regio- and stereo-selectivity and designing spiro compounds with novel architectures (Pospíšilová et al., 2018); (Liang et al., 2020).
Mechanism of Action
Target of Action
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is a complex chemical compound with diverse applications in scientific research. . Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
. Therefore, it is plausible that this compound interacts with its targets in a unique way, leading to changes in cellular processes.
Result of Action
. These effects suggest that Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] may have similar impacts at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZIASPWBPRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] | |
CAS RN |
2361634-30-0 |
Source
|
Record name | 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,2-b]pyridine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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